molecular formula C17H20BNO4 B1522711 (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid CAS No. 1150114-67-2

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Cat. No.: B1522711
CAS No.: 1150114-67-2
M. Wt: 313.2 g/mol
InChI Key: WLWUPRJBSHHRHU-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a phenyl group substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-aminophenylboronic acid in a suitable solvent such as methanol.
  • Add a base, such as sodium carbonate, to the solution to deprotonate the amino group.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.

    Material Science: Utilized in the synthesis of advanced materials and polymers.

    Catalysis: Acts as a ligand in coordination chemistry and catalysis .

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the amino group during the reaction, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .

Properties

IUPAC Name

[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUPRJBSHHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675108
Record name {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-67-2
Record name {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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